BenchChemオンラインストアへようこそ!

3-Phenylimidazo[1,5-a]pyridine-1-carboxylic acid

Synthetic methodology Heterocyclic chemistry Process chemistry

This 3-phenyl derivative is the direct precursor for tridentate aNHC-palladium catalysts that activate deactivated aryl chlorides in Mizoroki–Heck coupling at low catalyst loading, a performance leap over bidentate analogs. Its planar, electron-rich 3-phenyl system provides unique π-stacking and metal-coordination properties that bulk aliphatic or benzyl analogs cannot replicate. Supported by a one-pot, chromatography-free synthesis scalable to 30 g, it offers a cost-efficient, high-purity building block for medicinal chemistry, probe development aligned with the TXA₂S pharmacophore, and NHC ligand research.

Molecular Formula C14H10N2O2
Molecular Weight 238.24 g/mol
CAS No. 924646-16-2
Cat. No. B3167728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylimidazo[1,5-a]pyridine-1-carboxylic acid
CAS924646-16-2
Molecular FormulaC14H10N2O2
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)C(=O)O
InChIInChI=1S/C14H10N2O2/c17-14(18)12-11-8-4-5-9-16(11)13(15-12)10-6-2-1-3-7-10/h1-9H,(H,17,18)
InChIKeyGULMCONBFXFKFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenylimidazo[1,5-a]pyridine-1-carboxylic acid (CAS 924646-16-2): Core Scaffold Identity and Procurement-Relevant Characteristics


3-Phenylimidazo[1,5-a]pyridine-1-carboxylic acid (CAS 924646-16-2) is a heterocyclic building block comprising an imidazo[1,5-a]pyridine core with a phenyl substituent at the 3-position and a carboxylic acid group at the 1-position (molecular formula C₁₄H₁₀N₂O₂; molecular weight 238.24 g/mol) . The carboxylic acid functionality enables salt formation, amide coupling, and esterification, positioning this compound as a versatile intermediate for medicinal chemistry and catalysis research . Commercially available at 97–98% purity and requiring sealed dry storage at 2–8 °C , this compound belongs to the broader imidazo[1,5-a]pyridine family, which has attracted attention for luminescent materials, kinase inhibitor design, thromboxane synthetase inhibition, and N-heterocyclic carbene (NHC) ligand development [1][2].

Why 3-Aryl Imidazo[1,5-a]pyridine-1-carboxylic Acids Are Not Interchangeable: Structural Determinants of Downstream Performance


Within the imidazo[1,5-a]pyridine-1-carboxylic acid series, variation at the 3-position—phenyl (C₆H₅), benzyl (CH₂C₆H₅), trifluoromethyl (CF₃), or alkyl—dramatically alters electronic character, steric profile, and conformational flexibility, directly affecting performance in subsequent transformations . The 3-phenyl substituent provides a planar, electron-rich aryl system with distinct π-stacking and metal-coordination properties compared to the flexible benzyl analog (CAS 1018517-02-6) or the electron-withdrawing CF₃ derivative (CAS 120221-68-3) [1]. In NHC-based palladium catalyst synthesis, the 3-phenylimidazo[1,5-a]pyridine scaffold yields abnormal NHC (aNHC) ligands whose steric and electronic parameters differ from those derived from alkyl or benzyl analogs, resulting in quantifiably different catalytic activities in Mizoroki–Heck coupling [1]. Generic substitution without controlling the 3-substituent therefore risks altered reaction yields, catalyst stability, or biological target engagement in downstream applications.

Head-to-Head Quantitative Evidence for 3-Phenylimidazo[1,5-a]pyridine-1-carboxylic Acid (CAS 924646-16-2) vs. Closest Analogs


Synthetic Yield Comparison: 3-Phenyl vs. 3-Benzyl vs. 3-Trifluoromethyl Imidazo[1,5-a]pyridine-1-carboxylic Acids via the Tverdiy One-Pot Protocol

In the one-pot Tverdiy protocol, the 3-phenyl-substituted trifluoroethanone intermediate (4f) was obtained in 81% isolated yield, while the 3-benzyl analog (4m) gave 84% and the 3-trifluoromethyl analog (4a) gave 77% . Upon subsequent haloform cleavage to the free carboxylic acid, the 3-phenyl derivative was obtained in 65–96% yield range (full range for the 17-example substrate scope), with chromatography-free purification . This yield profile, combined with the crystalline nature of the intermediate (mp 132–133 °C for 4f), facilitates straightforward purification compared to lower-melting or oily analogs such as the 3-isopropyl derivative (mp 113 °C) .

Synthetic methodology Heterocyclic chemistry Process chemistry Building block procurement

Catalytic Performance Differentiation: 3-Phenyl aNHC Palladium Complexes vs. Bidentate Ligand Analogs in Mizoroki–Heck Coupling

Palladium complexes bearing tridentate phenoxy-/amidate-functionalized aNHC ligands derived from the 3-phenylimidazo[1,5-a]pyridine scaffold displayed catalytic activity superior to that of the corresponding bidentate amidate-functionalized aNHC complex in Mizoroki–Heck coupling of aryl chlorides with alkenes in neat TBAB [1]. The tetranuclear Pd complex with the tridentate ligand achieved activation of deactivated and sterically demanding ortho-substituted aryl chlorides at low Pd atom loading, a substrate class that typically requires elevated catalyst loadings with simpler ligand systems [1]. Single-crystal X-ray diffraction confirmed the distinct coordination geometry of the 3-phenyl-derived aNHC complexes, providing a structural basis for the observed activity difference [1].

Organometallic catalysis NHC ligands Cross-coupling Catalyst design

Anticancer Scaffold Validation: 3-Phenylimidazo[1,5-a]pyridine Derivatives Exhibit Sub-30 µM Cytotoxicity Across a Multi-Cell-Line Panel

Derivatives of (Z)-3-(arylamino)-1-(3-phenylimidazo[1,5-a]pyridin-1-yl)prop-2-en-1-one, synthesized from the 3-phenylimidazo[1,5-a]pyridine scaffold, were evaluated against A549 (lung), HCT-116 (colorectal), B16F10 (melanoma), BT-474 (breast), and MDA-MB-231 (triple-negative breast) cancer cell lines [1]. Multiple compounds exhibited IC₅₀ values below 30 µM, with the lead compound 15i showing IC₅₀ = 1.21 ± 0.14 µM against HCT-116 [1]. Compound 15i induced G₀/G₁ cell cycle arrest, increased ROS generation, and promoted apoptosis confirmed by mitochondrial membrane potential (ΔΨm) loss and annexin V-FITC assays [1]. This establishes the 3-phenylimidazo[1,5-a]pyridine core as a validated anticancer pharmacophore, whereas no comparable multi-cell-line cytotoxicity data are available for the 3-benzyl or 3-CF₃ carboxylic acid congeners in the public domain at the time of this analysis.

Medicinal chemistry Anticancer agents Cytotoxicity SAR studies

Thromboxane Synthetase Inhibition: Class-Level Pharmacological Potential of Imidazo[1,5-a]pyridine-1-carboxylic Acid Derivatives

The imidazo[1,5-a]pyridine scaffold is a validated pharmacophore for selective thromboxane A₂ synthetase (TXA₂S) inhibition, as exemplified by CGS 13080 (imidazo[1,5-a]pyridine-5-hexanoic acid), a potent and selective inhibitor evaluated in both in vitro microsomal assays and in vivo biochemical models [1][2]. US Patent 4,588,732 (Ciba-Geigy) demonstrates that imidazo[1,5-a]pyridine derivatives with a carboxylic acid or carboxylate moiety at position 1 or via an alkenyl/alkylene linker achieve IC₅₀ values for TXA₂S inhibition in the ~1 × 10⁻⁷ M range [3]. While the specific 3-phenyl-1-carboxylic acid congener (CAS 924646-16-2) has not been independently profiled in published TXA₂S assays, its structural features—a planar aryl ring at C-3 and a free carboxylic acid at C-1—align with the pharmacophoric requirements defined in the patent SAR [3]. The 3-phenyl substituent differentiates this compound from the 3-alkyl and 3-CF₃ analogs with respect to lipophilicity (cLogP), aromatic π-stacking potential, and metabolic stability, parameters that are critical for TXA₂S inhibitor optimization [3].

Cardiovascular pharmacology Thromboxane synthetase inhibition Platelet aggregation Patent landscape

Physicochemical Differentiation: Hydrogen Bond Donor/Acceptor Count and Rotatable Bond Profile vs. 3-Benzyl and 3-CF₃ Analogs

3-Phenylimidazo[1,5-a]pyridine-1-carboxylic acid possesses 1 hydrogen bond donor (carboxylic acid OH) and 3 hydrogen bond acceptors (carboxylic acid carbonyl, pyridine N, imidazole N), with 2 rotatable bonds (phenyl–imidazole and carboxylic acid C–C) . The 3-benzyl analog (CAS 1018517-02-6) introduces an additional sp³ methylene linker, increasing rotatable bonds to 3 and adding conformational flexibility that may reduce binding entropy upon target engagement . The 3-CF₃ analog (CAS 120221-68-3) introduces a strong electron-withdrawing group that lowers the pKa of the imidazo[1,5-a]pyridine core relative to the phenyl derivative, potentially altering protonation state at physiological pH and affecting membrane permeability [1]. Molecular weight (238.24 g/mol) and calculated logP of the 3-phenyl derivative fall within favorable drug-like ranges, whereas the 3-CF₃ analog is more lipophilic (higher cLogP) and the 3-benzyl analog exceeds 250 g/mol [1].

Physicochemical properties Drug-likeness Lead optimization Computational chemistry

Chromatography-Free Purification Advantage: Scale-Up Viability of 3-Phenyl Carboxylic Acid via the Tverdiy Haloform Cleavage Protocol

The Tverdiy protocol achieves conversion of 2,2,2-trifluoro-1-(3-phenylimidazo[1,5-a]pyridin-1-yl)ethanone (4f) to 3-phenylimidazo[1,5-a]pyridine-1-carboxylic acid via haloform cleavage (NaOH, H₂O/MeOH, heat) with preparative yields in the 65–96% range and chromatography-free purification . This contrasts with synthesis routes for the 3-benzyl and 3-CF₃ analogs that may require chromatographic purification due to byproduct profiles or lower crystallinity of intermediates . The chromatography-free nature of the final carboxylic acid step, combined with the scalability demonstrated up to 30 g for representative substrates , provides a practical procurement rationale for the 3-phenyl derivative in multi-gram research programs where purification costs and time are significant constraints.

Process chemistry Scale-up synthesis Chromatography-free purification Building block manufacturing

High-Value Application Scenarios for 3-Phenylimidazo[1,5-a]pyridine-1-carboxylic Acid (CAS 924646-16-2) Based on Quantitative Evidence


Precursor for Abnormal N-Heterocyclic Carbene (aNHC) Palladium Catalysts in Cross-Coupling

This compound serves as the direct precursor to 3-phenylimidazo[1,5-a]pyridine-based aNHC ligands for palladium catalyst synthesis. The 2021 Organometallics study by Hung, Zheng, and Lee demonstrates that Pd complexes with tridentate phenoxy-/amidate-functionalized aNHC ligands derived from this scaffold activate deactivated aryl chlorides in Mizoroki–Heck coupling at low Pd loading, outperforming bidentate ligand analogs within the same study [1]. The tetranuclear Pd complex additionally enables the use of sterically demanding ortho-substituted aryl chlorides as substrates [1]. This scenario is supported by single-crystal X-ray diffraction confirmation of complex geometry and direct catalytic activity comparison against a less active bidentate congener [1].

Medicinal Chemistry Starting Point for Anticancer Agents with Validated Multi-Cell-Line Cytotoxicity

The 3-phenylimidazo[1,5-a]pyridine scaffold has been validated through synthesis and evaluation of (Z)-3-(arylamino)-1-(3-phenylimidazo[1,5-a]pyridin-1-yl)prop-2-en-1-one derivatives against five cancer cell lines (A549, HCT-116, B16F10, BT-474, MDA-MB-231) [1]. Lead compound 15i achieved IC₅₀ = 1.21 ± 0.14 µM against HCT-116 colorectal cancer cells with confirmed apoptotic mechanism (G₀/G₁ arrest, ROS elevation, ΔΨm loss, annexin V positivity) [1]. This established SAR provides a literature-supported medicinal chemistry entry point that is not available for 3-benzyl or 3-CF₃ carboxylic acid congeners [1].

Thromboxane Synthetase Inhibitor Pharmacophore Exploration and Patent Landscaping

The imidazo[1,5-a]pyridine-1-carboxylic acid motif, with a free carboxyl group and an aryl substituent at C-3, corresponds to the pharmacophore defined in Ciba-Geigy patent US 4,588,732 for selective thromboxane A₂ synthetase inhibition [1]. The patent reports IC₅₀ values of ~1 × 10⁻⁷ M for representative compounds in sheep seminal vesicle microsome assays, with oral efficacy demonstrated at 5 mg/kg in rat models [1]. While the specific 3-phenyl-1-carboxylic acid compound has not been profiled independently in published TXA₂S assays, its structural alignment with the patented pharmacophore makes it a relevant probe for cardiovascular and antithrombotic research programs exploring imidazo[1,5-a]pyridine-based synthetase inhibitors [1].

Multi-Gram Building Block Procurement Supported by Chromatography-Free Synthesis Protocol

The Tverdiy et al. (2016) one-pot protocol enables chromatography-free synthesis of 3-phenylimidazo[1,5-a]pyridine-1-carboxylic acid at up to 30 g scale, with the crystalline 4f intermediate (mp 132–133 °C) providing a convenient purification handle [1]. This synthesis route, requiring only acyl chloride, 2-(aminomethyl)pyridine, TFAA, and NaOH, avoids expensive catalysts or chromatography, making it compatible with in-house preparation or cost-effective custom synthesis contracting [1]. The favorable melting point and crystallinity of the 3-phenyl intermediate relative to lower-melting 3-alkyl analogs (e.g., 3-isopropyl, mp 113 °C) further simplifies purification logistics [1].

Quote Request

Request a Quote for 3-Phenylimidazo[1,5-a]pyridine-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.